Tert-butyl 7-aminoindoline-1-carboxylate
Overview
Description
Tert-butyl 7-aminoindoline-1-carboxylate is a chemical compound used in scientific research and development . It is related to tert-butylamine, a colorless liquid with a typical amine-like odor .
Synthesis Analysis
Tert-butyl indoline-1-carboxylate, a related compound, has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used in the preparation of allyl- and arylindolines .Molecular Structure Analysis
The molecular formula of Tert-butyl indoline-1-carboxylate, a related compound, is C13H17NO2 . Its average mass is 219.280 Da and its monoisotopic mass is 219.125931 Da .Chemical Reactions Analysis
Tert-butyl indoline-1-carboxylate has been used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . It has also been used in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions .Scientific Research Applications
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Synthesis of Aryl Alkyl Amines
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Preparation of Allyl- and Arylindolines
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Modular Indole Synthesis
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Asymmetric Synthesis of β-Amino Esters
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Synthesis of Selected Alkaloids
- Application : Indole derivatives, such as “tert-butyl indoline-1-carboxylate”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : The source did not provide specific results or outcomes for this application .
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Dipeptide Synthesis
- Application : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .
- Method : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The source did not provide specific results or outcomes for this application .
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Synthesis of Lycogarubin C
- Application : In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps .
- Method : The key steps included a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Results : The source did not provide specific results or outcomes for this application .
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Preparation of Room-Temperature Ionic Liquids
Safety And Hazards
The safety data sheet for a related compound, tert-Butyl indoline-1-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCXTTVKSYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693054 | |
Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-aminoindoline-1-carboxylate | |
CAS RN |
885272-44-6 | |
Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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